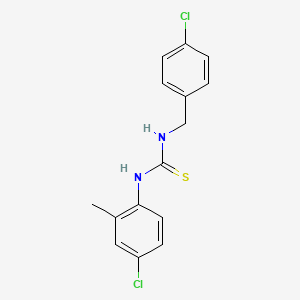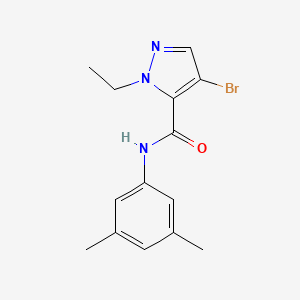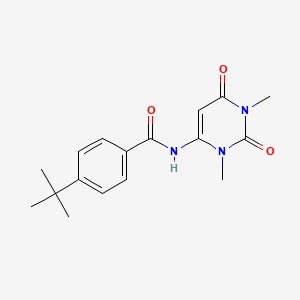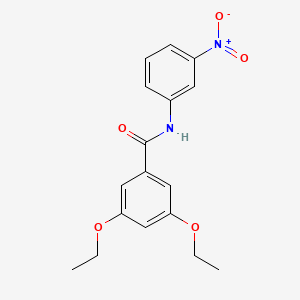![molecular formula C22H19NO3 B5792141 N-(2-dibenzo[b,d]furan-2-ylethyl)-2-methoxybenzamide](/img/structure/B5792141.png)
N-(2-dibenzo[b,d]furan-2-ylethyl)-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-dibenzo[b,d]furan-2-ylethyl)-2-methoxybenzamide, also known as DBF, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DBF belongs to the family of benzamides and has been found to exhibit various biochemical and physiological effects.
Mécanisme D'action
N-(2-dibenzo[b,d]furan-2-ylethyl)-2-methoxybenzamide exerts its therapeutic effects through various mechanisms of action. It has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. HDAC inhibition leads to the activation of tumor suppressor genes and the suppression of oncogenes, resulting in the inhibition of cancer cell growth. N-(2-dibenzo[b,d]furan-2-ylethyl)-2-methoxybenzamide has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in the inflammatory response. Inhibition of COX-2 leads to the suppression of inflammation. Additionally, N-(2-dibenzo[b,d]furan-2-ylethyl)-2-methoxybenzamide has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a role in the regulation of oxidative stress.
Biochemical and Physiological Effects:
N-(2-dibenzo[b,d]furan-2-ylethyl)-2-methoxybenzamide has been found to exhibit various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. N-(2-dibenzo[b,d]furan-2-ylethyl)-2-methoxybenzamide has also been found to inhibit the migration and invasion of cancer cells. In addition, N-(2-dibenzo[b,d]furan-2-ylethyl)-2-methoxybenzamide has been found to suppress the production of pro-inflammatory cytokines and chemokines. N-(2-dibenzo[b,d]furan-2-ylethyl)-2-methoxybenzamide has also been found to protect against oxidative stress and neurotoxicity.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-dibenzo[b,d]furan-2-ylethyl)-2-methoxybenzamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. N-(2-dibenzo[b,d]furan-2-ylethyl)-2-methoxybenzamide has also been found to exhibit low toxicity, making it suitable for in vitro and in vivo studies. However, N-(2-dibenzo[b,d]furan-2-ylethyl)-2-methoxybenzamide has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its use in certain experiments. N-(2-dibenzo[b,d]furan-2-ylethyl)-2-methoxybenzamide also has a short half-life, which can limit its efficacy in vivo.
Orientations Futures
For research include investigating its use in combination with other agents, in the treatment of other diseases, and the development of analogs with improved efficacy.
Méthodes De Synthèse
The synthesis of N-(2-dibenzo[b,d]furan-2-ylethyl)-2-methoxybenzamide involves the reaction of 2-methoxybenzoyl chloride with 2-(dibenzo[b,d]furan-2-yl)ethylamine in the presence of a base such as triethylamine. The reaction takes place in a solvent such as dichloromethane or chloroform and is followed by purification through column chromatography.
Applications De Recherche Scientifique
N-(2-dibenzo[b,d]furan-2-ylethyl)-2-methoxybenzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, anti-inflammatory, and neuroprotective properties. N-(2-dibenzo[b,d]furan-2-ylethyl)-2-methoxybenzamide has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propriétés
IUPAC Name |
N-(2-dibenzofuran-2-ylethyl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO3/c1-25-19-8-4-3-7-17(19)22(24)23-13-12-15-10-11-21-18(14-15)16-6-2-5-9-20(16)26-21/h2-11,14H,12-13H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOVQCZUTSHAZEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCCC2=CC3=C(C=C2)OC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3,4-difluorobenzenesulfonamide](/img/structure/B5792093.png)
![2-methyl-5-[(trifluoromethyl)sulfonyl]aniline](/img/structure/B5792101.png)
![N-{4-[methyl(methylsulfonyl)amino]phenyl}acetamide](/img/structure/B5792114.png)
![2-(1-naphthyl)-N-[4-(1-piperidinyl)phenyl]acetamide](/img/structure/B5792120.png)
![N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5792122.png)
![2-(4-ethoxyphenyl)-6-methyl-N'-[(5-methyl-2-furyl)methylene]-4-quinolinecarbohydrazide](/img/structure/B5792135.png)

![2-({[5-(3-methyl-4-nitrophenyl)-2-furyl]methylene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B5792154.png)

![N-[1-({[1-amino-2-(3,4-diethoxyphenyl)ethylidene]amino}oxy)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]nicotinamide](/img/structure/B5792162.png)